2,7-Dichloro-8-methylquinoline

描述

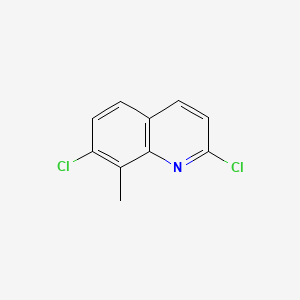

2,7-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound’s molecular formula is C10H7Cl2N, and it has a molecular weight of approximately 212.075 Da .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction is a well-known method for constructing the quinoline ring . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs catalytic systems and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .

化学反应分析

Types of Reactions

2,7-Dichloro-8-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the quinoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary amines, which can replace the chlorine atoms under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield aminoquinoline derivatives, which are important intermediates in the synthesis of antimalarial drugs .

科学研究应用

Chemical Synthesis

Intermediate in Synthesis:

2,7-Dichloro-8-methylquinoline serves as an important intermediate in the synthesis of more complex quinoline derivatives. Its unique structure facilitates various chemical transformations such as oxidation, reduction, and substitution reactions.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | This compound-3-carboxylic acid |

| Reduction | This compound-3-methanol |

| Substitution | Various substituted quinoline derivatives |

This compound's reactivity is enhanced by the presence of chlorine and methyl groups, making it valuable in producing biologically active compounds and materials.

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have focused on its mechanism of action, which involves interaction with biological macromolecules like proteins and nucleic acids. This interaction can lead to inhibition of enzyme functions or interference with DNA replication.

Case Study:

A study examining the compound's effects on various cancer cell lines demonstrated its ability to induce apoptosis (programmed cell death) in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Pharmaceutical Development

Lead Compound in Drug Discovery:

Due to its promising biological activities, this compound is explored as a lead compound for new pharmaceuticals targeting a range of diseases. Its synthesis can be optimized to enhance efficacy and reduce toxicity in drug formulations.

| Application Area | Description |

|---|---|

| Antimicrobial | Potential use in developing new antibiotics |

| Anticancer | Investigated for use in targeted cancer therapies |

Industrial Applications

Dyes and Pigments:

In industrial applications, this compound is utilized in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. The compound's unique structure allows for customization in dye formulations.

Environmental Impact and Safety

While the applications of this compound are extensive, it is essential to consider its environmental impact during synthesis and application. Research into greener synthesis methods aims to minimize waste and improve sustainability in its production processes.

作用机制

The mechanism of action of 2,7-Dichloro-8-methylquinoline involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s ability to chelate metal ions also plays a role in its biological activity .

相似化合物的比较

2,7-Dichloro-8-methylquinoline can be compared with other quinoline derivatives, such as:

4,7-Dichloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs like chloroquine.

5,7-Dichloro-8-hydroxy-2-methylquinoline: Known for its antimicrobial properties and used in various medicinal applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

生物活性

2,7-Dichloro-8-methylquinoline is a chemical compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N. The presence of chlorine atoms and a methyl group in its structure enhances its reactivity and biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves the inhibition of essential enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and cell division. This inhibition leads to the prevention of bacterial growth, making it a potential candidate for treating bacterial infections .

2. Anticancer Properties

The compound also shows promise in cancer therapy. Similar to its antimicrobial action, it interferes with cancer cell proliferation by targeting specific enzymes involved in DNA synthesis and repair processes. Its ability to disrupt these pathways is under investigation for potential therapeutic applications in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: It inhibits critical enzymes necessary for DNA replication.

- Nucleophilic Substitution Reactions: The chlorine atoms in the compound can act as leaving groups, allowing for further chemical modifications that may enhance its biological profile .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that this compound exhibited potent antimicrobial activity against multiple pathogens. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. A specific study highlighted its effectiveness against breast cancer cell lines, where it reduced cell viability by over 70% at certain concentrations. The apoptotic pathways activated by the compound were linked to oxidative stress and mitochondrial dysfunction .

Data Table: Biological Activity Summary

属性

IUPAC Name |

2,7-dichloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUNDFOALTTAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682423 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-97-2 | |

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。